molecular formula C10H11FO2 B14038254 2-Ethoxy-3-fluoro-4-methylbenzaldehyde

2-Ethoxy-3-fluoro-4-methylbenzaldehyde

Cat. No.: B14038254
M. Wt: 182.19 g/mol
InChI Key: YZLRHOIYMLISTB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with ethyl alcohol, fluorine, and methylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde depends on its interactions with specific molecular targets. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluoro-3-methylbenzaldehyde
  • 3-Fluoro-4-methylbenzaldehyde
  • 4-Ethoxy-3-fluoro-2-methylbenzaldehyde

Uniqueness

2-Ethoxy-3-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethoxy-3-fluoro-4-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3

InChI Key

YZLRHOIYMLISTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C=O

Origin of Product

United States

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